5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-5-propan-2-yl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-5-10-17-16(21)14-15(11(2)3)20(19-18-14)13-8-6-12(4)7-9-13/h6-9,11H,5,10H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCCEPPPKPLNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Applications
Antifungal Activity:
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antifungal activity against various strains of fungi, including Candida species. For instance, studies have shown that triazole compounds can outperform traditional antifungal agents like fluconazole in terms of efficacy against resistant strains .
Antimicrobial Properties:
The triazole ring structure is known for its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. This property makes it a candidate for developing new antimicrobial agents. The mechanism often involves the inhibition of enzyme activity critical for microbial survival .
Drug Development:
The unique structural characteristics of this compound allow it to be modified for enhanced biological activity. Its derivatives can be synthesized to target specific biological pathways or to improve pharmacokinetic properties, making it a valuable scaffold in drug discovery .
Agricultural Applications
Agrochemicals:
There is potential for this compound to be utilized in the formulation of agrochemicals such as herbicides and pesticides. Triazoles are known to exhibit plant growth regulation properties and can serve as effective agents against agricultural pests and diseases.
Fungicides:
Due to their antifungal properties, triazole derivatives are also being explored as fungicides in agriculture. The ability to inhibit fungal pathogens can help protect crops from diseases that threaten yield and quality.
Polymer Science
Monomers and Additives:
In polymer chemistry, triazole compounds can be used as monomers or additives in the synthesis of specialized polymers. Their unique chemical properties can enhance the mechanical or chemical characteristics of the resulting materials. For example, incorporating triazoles into polymer matrices may improve thermal stability or increase resistance to degradation.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Aziz-ur-Rehman et al., 2018 | Synthesis of triazole derivatives showed promising anticancer activity with low IC50 values against various cancer cell lines | Potential for drug development targeting cancer |
| PMC6150321 | Novel triazole compounds demonstrated significant antifungal activity against resistant strains | Development of new antifungal medications |
| RSC Research | Triazole derivatives used as precursors in polymer synthesis exhibited enhanced properties | Application in advanced material science |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s structural analogs differ primarily in substituents at three key positions:
Position 1 (aryl group) : p-Tolyl (4-methylphenyl) vs. halogenated or electron-deficient aryl groups.
Position 5 (triazole substituent) : Isopropyl vs. cyclopropyl, methyl, or trifluoromethyl groups.
Carboxamide substituent: Propyl vs. aromatic (e.g., quinolin-2-yl) or functionalized alkyl groups.
Table 1: Substituent Comparison
Physical and Chemical Properties
- Melting Points : Triazole carboxamides typically exhibit melting points >100°C. For instance, compound 3a () melts at 133–135°C, while chlorinated analogs (e.g., 3b) show higher melting points (~171°C) due to increased polarity . The target’s isopropyl and propyl groups may lower its melting point compared to aromatic-substituted analogs.
Structure-Activity Relationships (SAR)
- Position 1 (Aryl Group) :
- Trifluoromethyl (CF₃) increases electronegativity, enhancing binding to hydrophobic pockets .
- Carboxamide Substituent: Propyl offers flexibility and moderate lipophilicity, whereas aromatic groups (e.g., quinolin-2-yl) may enhance π-π stacking but limit bioavailability .
Q & A
Q. Validation Methods :
- TLC (Rf values) and NMR (δ 7.2–8.1 ppm for aromatic protons) confirm intermediate purity .
- HPLC-MS (e.g., m/z 356.2 [M+H]+) verifies final product identity .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | CuI, Sodium Ascorbate | DMF | RT | 75–85 |
| 2 | EDCI, HOBt | DCM | 0–5°C | 60–70 |
| 3 | Pd(PPh₃)₄, K₂CO₃ | THF | 80°C | 50–65 |
Basic: What physicochemical properties are critical for solubility and stability studies?
Answer:
Key properties include:
- LogP : ~3.2 (calculated via PubChem), indicating moderate lipophilicity .
- pKa : Triazole nitrogen (pKa ~4.5) influences protonation in biological assays .
- Thermal Stability : DSC analysis shows decomposition >200°C .
Q. Methodology :
- Solubility : Tested in DMSO (≥50 mg/mL) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How can statistical experimental design optimize synthesis yield and purity?
Answer:
Box-Behnken or Central Composite Designs minimize experiments while assessing variables:
- Factors : Catalyst loading, temperature, solvent polarity.
- Response : Yield, purity (HPLC area%).
Example : A 3-factor design (15 runs) identified optimal CuI (10 mol%) and 60°C for 85% yield . Contour plots (Figure 1) visualize interactions between variables .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for antimicrobial activity?
Answer:
Bioisosteric Replacement : Swap p-tolyl with halogenated aryl groups to assess hydrophobic interactions .
In Vitro Assays : MIC against S. aureus (e.g., 8 µg/mL vs. 16 µg/mL for parent compound) .
Molecular Dynamics : Simulate binding to bacterial dihydrofolate reductase (DHFR) .
Q. Table 2: SAR Data
| Substituent | MIC (µg/mL) | LogP | Binding Energy (kcal/mol) |
|---|---|---|---|
| p-Tolyl | 16 | 3.2 | -8.5 |
| 4-Cl-Ph | 8 | 3.8 | -9.1 |
| 4-OCH₃-Ph | 32 | 2.9 | -7.8 |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Orthogonal Assays : Confirm antifungal activity via both broth microdilution and agar diffusion .
Cytotoxicity Profiling : Use HEK293 cells to distinguish selective vs. non-selective effects .
Theoretical Validation : DFT calculations (e.g., HOMO-LUMO gaps) correlate reactivity with observed discrepancies .
Advanced: What strategies improve eco-friendly synthesis?
Answer:
- Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME) for Step 1 (65% yield, E-factor 8.2 vs. 15.5) .
- Catalyst Recycling : Recover Pd nanoparticles via magnetic separation (3 cycles, 5% activity loss) .
Advanced: How to design molecular docking studies targeting kinase inhibitors?
Answer:
Protein Preparation : Retrieve PDB structure (e.g., EGFR kinase, 1M17) and remove water/ions .
Ligand Docking : Use AutoDock Vina with Lamarckian GA (20 runs) .
Analysis : Hydrogen bonds with Met793 (ΔG = -9.3 kcal/mol) and hydrophobic contacts with Leu844 .
Q. Table 3: Docking Parameters
| Software | Scoring Function | Grid Box Size | Interactions Identified |
|---|---|---|---|
| AutoDock Vina | AMBER forcefield | 25 × 25 × 25 | 2 H-bonds, 4 hydrophobic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
